molecular formula C10H15Cl2N3 B13477904 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Katalognummer: B13477904
Molekulargewicht: 248.15 g/mol
InChI-Schlüssel: UXIPHEKXWKCKSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Vorbereitungsmethoden

The synthesis of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be achieved through several methods. Common synthetic routes include:

    Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.

    Wallach synthesis: This method involves the cyclization of o-phenylenediamine with carboxylic acids.

    Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This method involves the reaction of ortho-diamines with carboxylic acids.

    Amino nitrile synthesis: This method involves the reaction of nitriles with ammonia or primary amines.

Analyse Chemischer Reaktionen

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, alkylating agents, and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule.

Wissenschaftliche Forschungsanwendungen

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H15Cl2N3

Molekulargewicht

248.15 g/mol

IUPAC-Name

(4,6-dimethyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H13N3.2ClH/c1-6-3-7(2)10-8(4-6)12-9(5-11)13-10;;/h3-4H,5,11H2,1-2H3,(H,12,13);2*1H

InChI-Schlüssel

UXIPHEKXWKCKSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)NC(=N2)CN)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.